N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]benzamide
Overview
Description
N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide group attached to a methoxyphenyl ring, which is further substituted with a cyclopentylsulfamoyl group. Its complex structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]benzamide involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The process begins with the methoxylation of a phenyl ring to form 2-methoxyphenyl.
Introduction of the Cyclopentylsulfamoyl Group: The cyclopentylsulfamoyl group is introduced through a sulfonation reaction, where cyclopentylamine reacts with a sulfonyl chloride derivative.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), which may reduce the sulfonyl group to a sulfide.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Scientific Research Applications
N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s sulfonamide group is known to interact with various biological targets, leading to inhibition or activation of specific pathways. Detailed studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]benzamide can be compared with other similar compounds, such as:
N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}benzamide: This compound has a similar structure but with an amino group instead of a sulfonamide group, leading to different chemical and biological properties.
(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid: This boronic acid derivative is used in different applications, particularly in Suzuki-Miyaura coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-12-11-16(26(23,24)21-15-9-5-6-10-15)13-17(18)20-19(22)14-7-3-2-4-8-14/h2-4,7-8,11-13,15,21H,5-6,9-10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCJJQUYUBONFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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